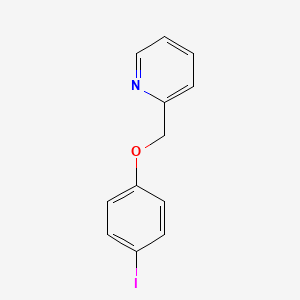

2-(4-Iodophenoxymethyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-iodophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQNWKSJHMVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Iodophenoxymethyl Pyridine and Its Precursors/derivatives

Established Synthetic Routes to the 2-(4-Iodophenoxymethyl)pyridine Core Structure

The traditional synthesis of the this compound core structure is typically achieved through a convergent approach where the three main components—the pyridine (B92270) ring, the ether linkage, and the iodinated phenyl group—are assembled in a stepwise manner. The order of these steps can be varied to optimize yield and purity. A common and logical pathway involves first forming the phenoxymethylpyridine scaffold, followed by the selective introduction of iodine.

The formation of the phenoxymethyl (B101242) ether linkage is a critical step in synthesizing the core structure. The most prevalent and well-established method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In the context of this compound synthesis, this can be achieved by two primary routes:

Route A: Reaction of the sodium or potassium salt of 4-iodophenol (B32979) with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The phenoxide is typically generated in situ by treating 4-iodophenol with a suitable base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Route B: Reaction of the sodium or potassium salt of 2-(hydroxymethyl)pyridine with 1,4-diiodobenzene (B128391) or 4-iodophenyl halide. This route is generally less favored due to the potential for competing reactions and the lower reactivity of aryl halides in Williamson ether synthesis compared to benzylic halides.

The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) being commonly employed to facilitate the nucleophilic attack.

Table 1: Typical Conditions for Phenoxymethyl Linkage Formation via Williamson Ether Synthesis

| Alkoxide Precursor | Halide | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| 4-Iodophenol | 2-(Chloromethyl)pyridine | K₂CO₃ | Acetonitrile | Reflux | High |

| 4-Iodophenol | 2-(Chloromethyl)pyridine | NaH | DMF | Room Temp. to 80 °C | High |

When the synthesis starts with 2-(phenoxymethyl)pyridine, a key subsequent step is the regioselective iodination of the phenyl ring. The goal is to introduce the iodine atom specifically at the para-position (C4) relative to the ether linkage. Phenols and phenoxy groups are activating ortho-para directors in electrophilic aromatic substitution.

Several iodinating reagents and conditions can be employed to achieve high para-selectivity:

Iodine with an Oxidizing Agent: A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. These conditions generate the highly electrophilic iodonium (B1229267) ion (I⁺) in situ.

Iodine Monochloride (ICl): ICl is a polarized interhalogen compound that acts as a source of I⁺ and is often more reactive than I₂ alone, providing good yields of iodinated arenes.

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid (TFA) to enhance its reactivity.

Silver Salt-Mediated Iodination: The use of iodine with silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver triflate (AgOTf), can promote iodination with high regioselectivity for certain substrates. nih.gov For activated rings like phenols and anisoles, these methods can provide specific isomers. nih.gov

The choice of solvent and temperature is critical in controlling the regioselectivity, as steric hindrance at the ortho positions of the bulky phenoxymethyl group can favor substitution at the less hindered para position.

An alternative to modifying a pre-existing pyridine ring is to construct the heterocycle with the required substituents already incorporated into the acyclic precursors. acsgcipr.org This approach is a cornerstone of heterocyclic chemistry. ijpsonline.combaranlab.org

Several classic named reactions can be adapted for this purpose:

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. ijpsonline.com To synthesize a derivative of the target compound, one could envision using a β-ketoester or an aldehyde that already contains the 4-iodophenoxy moiety.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. By choosing reactants that bear the iodophenoxy group, this method can provide access to highly substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This reaction involves the condensation of an enamine with an α,β-unsaturated ketone to form a dihydropyridine, which is subsequently oxidized to the pyridine.

These methods offer the advantage of building molecular complexity in a single step but may require more complex starting materials and careful optimization to control regiochemistry. baranlab.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. These include transition metal-catalyzed reactions and multicomponent strategies.

The aryl iodide moiety in this compound makes it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. nih.govustc.edu.cn These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. umb.eduwikipedia.orgorganic-chemistry.orglibretexts.org This is a highly reliable method for synthesizing arylalkynes. Applying this to this compound allows for the introduction of various alkyne-containing groups at the 4-position of the phenoxy ring, leading to a wide array of derivatives. wikipedia.orgyoutube.comyoutube.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com This allows for the introduction of vinyl groups, which can be further functionalized. The reaction is known for its stereospecificity. youtube.com

Suzuki Coupling: This involves the reaction of the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

Hiyama Coupling: This reaction couples the aryl iodide with an organosilicon compound, activated by a fluoride (B91410) source, using a palladium catalyst. mdpi.com

These reactions are typically high-yielding and tolerate a wide range of functional groups, making them ideal for late-stage functionalization in the synthesis of complex molecules.

Table 2: Overview of Transition Metal-Catalyzed Reactions Using this compound as a Substrate

| Reaction Name | Coupling Partner | Catalyst System | Base | Resulting Structure |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | 2-(4-(Alkynyl)phenoxymethyl)pyridine |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Amine or Carbonate | 2-(4-(Alkenyl)phenoxymethyl)pyridine |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄ or other Pd(0) | K₂CO₃, Cs₂CO₃ | 2-(4-(Aryl/Vinyl)phenoxymethyl)pyridine |

| Hiyama | Organosilane | PdCl₂(PPh₃)₂ | TBAF | 2-(4-(Aryl/Vinyl)phenoxymethyl)pyridine |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netbohrium.comacs.org They offer a rapid and sustainable route to libraries of complex molecules from simple precursors. researchgate.netnih.gov

Several MCRs are available for the synthesis of the pyridine core, which can be adapted to produce analogues of this compound. ijpsonline.comnih.govrsc.orgchemijournal.com For example, a one-pot, four-component reaction involving an aldehyde, a C-H acid (like malononitrile), an enolizable ketone, and an ammonium source can rapidly generate highly substituted pyridines. acs.orgnih.gov

By strategically choosing a starting material that already contains the 4-iodophenoxy moiety (e.g., 4-iodophenoxyacetaldehyde or a ketone derived from it), this approach can be used to synthesize a diverse range of pyridine analogues in a single, efficient step. These green synthetic methods often utilize microwave irradiation to reduce reaction times and improve yields. acs.orgnih.gov

Derivatization Strategies and Functional Group Transformations

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can be targeted at the pyridine ring, the iodophenyl moiety, or the ether linkage.

The pyridine ring can undergo various transformations. One common strategy to activate the pyridine ring towards electrophilic substitution is through the formation of a pyridine N-oxide. The N-oxide increases the electron density of the ring, facilitating reactions like nitration and halogenation, primarily at the 4-position. wikipedia.orgrsc.org Subsequent deoxygenation can restore the pyridine ring.

Nucleophilic aromatic substitution on the pyridine ring of this compound is also possible, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.comechemi.comquimicaorganica.orgvaia.com The introduction of a good leaving group at these positions would enable the displacement by various nucleophiles.

Furthermore, the nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts, a reaction that can alter the electronic properties and solubility of the molecule. google.com

The iodine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups. This is a powerful method for creating biaryl structures. quora.comrsc.org

Heck Coupling: Reaction with alkenes forms a new carbon-carbon double bond, leading to stilbene-like derivatives. stackexchange.comwikipedia.orggoogle.com

Sonogashira Coupling: Coupling with terminal alkynes yields substituted alkynyl derivatives. researchgate.netchemicalbook.comorgsyn.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with a wide range of primary and secondary amines. wikipedia.orggoogle.comprepchem.com

These reactions are highly valued for their broad substrate scope and functional group tolerance.

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/vinyl boronic acid/ester | C-C (aryl-aryl, aryl-vinyl) | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Heck | Alkene | C=C | Pd(OAc)₂, PPh₃ |

| Sonogashira | Terminal alkyne | C≡C | Pd(PPh₃)₄/CuI |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃/ligand |

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.comopenstax.org This cleavage would yield 2-(hydroxymethyl)pyridine and 4-iodophenol. While this is a destructive transformation of the core structure, it can be a useful synthetic step for accessing the constituent fragments or for confirming the structure.

Investigation of Synthetic Precursors and Intermediates for this compound Formation

The primary synthetic route to this compound is the Williamson ether synthesis, which relies on two key precursors: 2-(chloromethyl)pyridine and 4-iodophenol.

Synthesis of 2-(Chloromethyl)pyridine:

This precursor can be synthesized from 2-methylpyridine (B31789) (2-picoline). A common method involves the oxidation of 2-picoline to 2-picoline-N-oxide, followed by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orggoogle.comresearchgate.netgoogle.com An alternative direct chlorination of 2-picoline is also possible but may lead to side products. prepchem.com

Synthesis of 4-Iodophenol:

4-Iodophenol is typically prepared from 4-aminophenol (B1666318) via a Sandmeyer-type reaction. chemicalbook.comwikipedia.org This involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by the introduction of iodine using potassium iodide (KI). orgsyn.org Another route involves the direct iodination of phenol (B47542), though this can lead to a mixture of isomers.

Exploration of 2 4 Iodophenoxymethyl Pyridine in Medicinal Chemistry Research and Chemical Biology

Design Principles for Pyridine-Phenoxy Scaffolds in Target-Oriented Research

The pyridine-phenoxy scaffold is a privileged structure in medicinal chemistry due to its versatile nature, which allows for a wide range of biological activities. Pyridine (B92270) itself is a common heterocycle in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.

The design of molecules based on the pyridine-phenoxy scaffold often involves strategic placement of substituents on both the pyridine and the phenoxy rings to optimize interactions with a specific biological target. The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt optimal orientations within a binding pocket. The 4-iodo substituent on the phenoxy ring of 2-(4-Iodophenoxymethyl)pyridine is a key feature. The iodine atom is a large, lipophilic halogen that can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design for its ability to enhance binding affinity and selectivity. Furthermore, the iodine atom can serve as a handle for further chemical modification or for the introduction of a radiolabel for imaging studies.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level (In Vitro Focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For pyridine-phenoxy derivatives, these studies typically involve systematic modifications of the scaffold and evaluation of the resulting compounds in in vitro assays.

Impact of Structural Modifications on in vitro Biological Target Interactions (e.g., enzyme inhibition, receptor binding)

While specific enzyme inhibition or receptor binding data for this compound is not extensively detailed in the public domain, the broader class of pyridine derivatives has been widely studied as inhibitors of various enzymes and ligands for numerous receptors. For instance, derivatives of 4-phenoxypyridine (B1584201) have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. In these studies, the nature and position of substituents on the phenoxy ring were found to be critical for inhibitory activity. Electron-withdrawing groups on the terminal phenyl ring were often beneficial for improving antitumor activities.

The following table summarizes the inhibitory activities of some hypothetical 4-phenoxypyridine derivatives against a generic kinase to illustrate the principles of SAR.

| Compound ID | R1 (Pyridine) | R2 (Phenoxy) | Kinase IC₅₀ (nM) |

| 1 | H | 4-Iodo | 150 |

| 2 | H | 4-Chloro | 200 |

| 3 | H | 4-Fluoro | 350 |

| 4 | 6-Methyl | 4-Iodo | 120 |

| 5 | H | 3-Iodo | 500 |

This table is illustrative and based on general SAR principles for kinase inhibitors.

From this hypothetical data, one could infer that a larger halogen at the 4-position of the phenoxy ring (Iodo vs. Chloro vs. Fluoro) is favorable for activity. Additionally, substitution on the pyridine ring, such as a methyl group at the 6-position, could further enhance potency. The position of the substituent on the phenoxy ring is also crucial, with the 4-position being optimal in this hypothetical case.

Mechanistic Studies of Molecular Interactions in Cellular Assays (non-human, non-clinical)

Mechanistic studies in non-human cellular assays are crucial for understanding how a compound exerts its biological effects at a cellular level. For a compound like this compound, such studies might involve investigating its effects on cell signaling pathways, cell cycle progression, or apoptosis in cultured cancer cell lines.

For example, if this compound were identified as a c-Met inhibitor, mechanistic studies would involve treating c-Met-dependent cancer cell lines with the compound and observing the downstream effects. This could include assays to measure the phosphorylation status of c-Met and its downstream signaling proteins like Akt and ERK. A decrease in the phosphorylation of these proteins would provide evidence that the compound is indeed inhibiting the c-Met pathway. Cell cycle analysis by flow cytometry might reveal an arrest at a specific phase of the cell cycle, and apoptosis assays could confirm the induction of programmed cell death.

Application as a Chemical Probe for Biochemical Pathway Elucidation

A chemical probe is a small molecule that is used to study a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. Given its potential for specific interactions, this compound could be developed as a chemical probe.

The presence of the iodine atom is particularly advantageous for this application. It can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I) to create a radioligand for use in binding assays to identify and characterize its biological target. Alternatively, the iodo group can be used as a reactive handle to attach affinity tags or fluorescent dyes, enabling techniques such as affinity chromatography for target protein pull-down and identification, or fluorescence microscopy for visualizing the subcellular localization of the compound's target.

Development of Novel Analogues as Research Tools in Biological Systems

The development of novel analogues of this compound is a key strategy to create more potent and selective research tools. This involves synthesizing a library of related compounds with systematic variations in their structure.

For instance, analogues could be created by:

Varying the substituent on the phenoxy ring: Replacing the iodo group with other halogens, alkyl, alkoxy, or nitro groups to probe the effect on binding affinity and selectivity.

Modifying the pyridine ring: Introducing substituents at different positions on the pyridine ring to explore additional interactions with the target protein.

Altering the linker: Changing the ether linkage to a thioether, amine, or amide to alter the conformational properties of the molecule.

The following table presents a hypothetical series of analogues and their potential application as research tools.

| Analogue | Modification | Potential Research Application |

| A1 | 4-Azido-phenoxymethyl-pyridine | Photoaffinity labeling to covalently bind to and identify the target protein. |

| A2 | 4-Alkynyl-phenoxymethyl-pyridine | Click chemistry handle for attaching fluorescent dyes or biotin (B1667282) for visualization and pull-down experiments. |

| A3 | 2-(4-Iodophenoxymethyl)-6-methylpyridine | A more potent or selective analogue for use as a chemical probe. |

| A4 | 2-(4-[¹²⁵I]Iodophenoxymethyl)pyridine | A radiolabeled version for quantitative binding studies and autoradiography. |

Through such systematic development of novel analogues, the utility of the pyridine-phenoxy scaffold can be expanded, leading to the creation of powerful research tools for dissecting complex biological systems.

Radiochemistry Research on 2 4 Iodophenoxymethyl Pyridine Analogues

Design and Radiosynthesis of Radiolabeled Derivatives for Molecular Imaging Research (Iodine-123, Iodine-125, Iodine-131)

The design of radiolabeled derivatives of the 2-(4-iodophenoxymethyl)pyridine scaffold for molecular imaging hinges on the selection of an appropriate radionuclide. The iodine isotopes I-123, I-125, and I-131 are commonly used due to their chemical versatility, allowing them to be incorporated into small molecules with minimal structural perturbation.

Design Strategy: The primary strategy for radioiodination of this scaffold involves a precursor molecule where the iodine atom is replaced by a group amenable to radioiodine substitution. The most common methods are electrophilic radioiododestannylation or radioiododeboronation. This involves synthesizing a precursor such as 2-(4-(tributylstannyl)phenoxymethyl)pyridine or a corresponding boronic ester derivative. These precursors allow for precise, regioselective introduction of the radioiodine atom onto the phenyl ring under mild conditions, preserving the integrity of the molecule.

Radiosynthesis: The radiosynthesis is typically achieved by reacting the non-radioactive precursor with a solution of radioiodide (e.g., Na[¹²³I]I) in the presence of a mild oxidizing agent, such as chloramine-T or hydrogen peroxide. The reaction mixture is then purified, usually via high-performance liquid chromatography (HPLC), to separate the desired radiolabeled product from unreacted radioiodide and chemical impurities. The final product's identity, radiochemical purity, and specific activity are confirmed before use in preclinical studies.

The choice of iodine isotope is dictated by the intended application.

Iodine-123 (¹²³I) is favored for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT) due to its ideal physical properties. mdpi.com It emits gamma rays at 159 keV, which are efficiently detected by gamma cameras, and has a relatively short half-life of 13.2 hours, minimizing the radiation dose to the subject. mdpi.comnih.gov

Iodine-125 (¹²⁵I) has a longer half-life of 59.4 days and emits low-energy gamma rays. mdpi.com While less common for in vivo imaging, its long half-life makes it highly suitable for in vitro applications like radioimmunoassays and ex vivo autoradiography studies. mdpi.com

Iodine-131 (¹³¹I) is unique in that it emits both beta particles and gamma rays, making it a "theranostic" agent. The beta emissions deliver a cytotoxic radiation dose to target tissues, making it suitable for targeted radionuclide therapy, while the gamma emissions (364 keV) allow for simultaneous imaging to monitor biodistribution.

Table 1: Properties of Medically Relevant Iodine Isotopes

| Isotope | Half-Life | Principal Emission | Principal Photon Energy | Primary Application |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | 159 keV | Diagnostic SPECT Imaging mdpi.com |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ), X-ray | 35 keV | In vitro Assays, Autoradiography mdpi.com |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (γ) | 364 keV | Radionuclide Therapy, Imaging |

Preclinical in vitro and ex vivo Radioligand Binding and Distribution Studies

Once a radiolabeled analogue of this compound is synthesized and purified, its potential as an imaging agent is evaluated through a series of preclinical studies. These studies are designed to characterize its binding properties and its behavior in a biological system.

In Vitro Studies: These experiments use cell cultures or tissue homogenates to determine the radioligand's affinity and specificity for its biological target.

Saturation Binding Assays: In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of tissue homogenate containing the target receptor. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax).

Competitive Binding Assays: These assays are used to determine the binding affinity (expressed as the inhibition constant, Ki) of the non-radioactive parent compound or other competing drugs. The radioligand is used at a fixed concentration and competes for binding with increasing concentrations of the non-labeled competitor.

Ex Vivo Studies: These studies involve administering the radioligand to animal models (typically rodents) to assess its distribution and target engagement in a whole-organism context.

Biodistribution Studies: Following intravenous injection of the radiolabeled compound, animals are euthanized at various time points. Organs and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals the extent of uptake in the target organ versus other tissues like the liver, kidneys, muscle, and brain, providing insight into the agent's specificity and clearance profile.

Ex Vivo Autoradiography: This technique provides a visual map of the radioligand's distribution within specific tissues. After the final biodistribution time point, organs of interest are removed, frozen, and sliced into thin sections. These sections are exposed to radiation-sensitive film or a phosphor imaging plate. The resulting image shows high-resolution detail of where the radioligand has accumulated, which can be correlated with the underlying tissue histology.

Table 2: Illustrative Ex Vivo Biodistribution Data for a Hypothetical Radioligand

| Organ | Uptake at 30 min (%ID/g) | Uptake at 2 hours (%ID/g) | Target-to-Blood Ratio (2 hr) | Target-to-Muscle Ratio (2 hr) |

|---|---|---|---|---|

| Blood | 2.50 | 0.50 | - | - |

| Target Organ | 5.00 | 4.00 | 8.0 | 20.0 |

| Muscle | 0.80 | 0.20 | 4.0 | - |

| Liver | 10.0 | 3.00 | 1.3 | 15.0 |

| Kidney | 8.00 | 2.00 | 2.0 | 10.0 |

| Brain | 0.10 | 0.05 | 0.1 | 0.25 |

Investigation of Radiometal Chelators Incorporating Pyridine-Phenoxy-Iodine Scaffolds

While radioiodination is a primary strategy, the pyridine-phenoxy-iodine scaffold can also be adapted for labeling with radiometals. This approach broadens the range of potential applications, particularly for Positron Emission Tomography (PET) imaging, which offers higher sensitivity and resolution than SPECT. This requires modifying the scaffold to include a bifunctional chelator (BFC).

A BFC is a molecule with two key components: a multidentate ligand that securely binds a radiometal ion and a reactive functional group (e.g., isothiocyanate, carboxylic acid) that can be covalently attached to a targeting molecule, in this case, an analogue of this compound.

Design and Strategy: The pyridine-phenoxy-iodine scaffold is well-suited for such modification. A reactive linker could be attached to the pyridine (B92270) ring or the phenyl ring (away from the iodine) to allow conjugation with a BFC. The choice of chelator depends on the desired radiometal.

Hydroxypyridinone (HOPO) Chelators: Given the presence of a pyridine ring in the scaffold, incorporating a hydroxypyridinone chelator is a logical strategy. HOPO chelators are known for their ability to effectively chelate metals like Gallium-68 (⁶⁸Ga) for PET imaging.

HBED-Based Chelators: The chelator HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) is known for its high affinity for ⁶⁸Ga and features phenol (B47542) arms in its structure. This structural similarity to the phenoxy group in the scaffold suggests that related acyclic chelators could be effectively integrated.

Macrocyclic Chelators: Widely used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are highly versatile. DOTA can chelate a range of metals including the theranostic pair ⁶⁸Ga (for PET) and ¹⁷⁷Lu (for therapy). NOTA is particularly known for forming highly stable complexes with ⁶⁸Ga.

By creating a conjugate of the pyridine-phenoxy-iodine molecule and a suitable BFC, a new class of imaging agents can be developed, leveraging the favorable properties of radiometals for PET imaging or therapy while retaining the biological targeting characteristics of the original scaffold.

Table 3: Common Radiometals and Corresponding Bifunctional Chelators

| Radiometal | Imaging/Therapy | Half-Life | Common Chelator(s) |

|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | PET Imaging | 68 min | DOTA, NOTA, HBED |

| Copper-64 (⁶⁴Cu) | PET Imaging, Therapy | 12.7 hours | DOTA, TETA |

| Zirconium-89 (⁸⁹Zr) | PET Imaging | 78.4 hours | Desferrioxamine (DFO) |

| Lutetium-177 (¹⁷⁷Lu) | Therapy (β⁻), SPECT | 6.7 days | DOTA |

| Actinium-225 (²²⁵Ac) | Therapy (α) | 10.0 days | DOTA |

2 4 Iodophenoxymethyl Pyridine As a Ligand in Coordination Chemistry and Catalysis

Coordination Modes and Binding Affinities with Transition Metal Ions

The coordination behavior of 2-(4-Iodophenoxymethyl)pyridine is primarily dictated by the pyridine (B92270) nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to a metal center. researchgate.net Generally, pyridine-based ligands are classified as monodentate, binding to a metal ion through the nitrogen atom. jscimedcentral.com They are considered weak π-acceptor ligands, capable of stabilizing various oxidation states of transition metals. wikipedia.org

The structure of this compound, however, presents the potential for more complex coordination behavior. The presence of an ether oxygen atom in the phenoxymethyl (B101242) substituent introduces the possibility of chelation, where the ligand could bind to a metal center in a bidentate fashion through both the pyridine nitrogen and the ether oxygen (N,O-chelation). This chelation would form a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability compared to monodentate analogues.

Furthermore, the iodine atom at the para-position of the phenyl ring could, under specific circumstances, engage in halogen bonding or even direct interaction with the metal center, although this is less common for simple coordination complexes. The electronic effect of the iodo-substituent, being an electron-withdrawing group, can influence the basicity of the pyridine nitrogen, thereby affecting the binding affinity of the ligand to the metal ion. Studies on related substituted pyridine ligands have shown that electron-withdrawing groups can modulate the reactivity of the resulting metal complexes. mdpi.com The specific coordination mode—whether monodentate, bidentate, or bridging—would depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes involving pyridine-type ligands is typically achieved through straightforward reaction pathways. A common method involves reacting the ligand with a suitable metal salt, such as a halide or perchlorate, in an appropriate solvent. jscimedcentral.com For instance, the synthesis of a Nickel(II) complex with pyridine can be accomplished by dissolving the ligand and a nickel salt like NiCl₂·6H₂O in a warm ethanol (B145695) solution and allowing the complex to form, often with refluxing. jscimedcentral.com Similar procedures are used for other transition metals like Copper(I) and Silver(I). jscimedcentral.com

For this compound, a hypothetical synthesis of a metal complex, for example with Palladium(II), could involve the following reaction:

This compound + PdCl₂(CH₃CN)₂ → [PdCl₂{this compound}₂] + 2 CH₃CN

Once synthesized, the characterization of these new metal complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. A shift in the C=N stretching frequency of the pyridine ring is typically observed upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the pyridine and phenyl protons upon coordination provide evidence of complex formation.

Elemental Analysis: To determine the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and the specific coordination mode of the ligand. tubitak.gov.tr

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the loss of any solvent or ligand molecules upon heating. nih.gov

The table below summarizes the techniques used in the characterization of coordination compounds.

| Characterization Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination by observing shifts in vibrational frequencies (e.g., C=N stretch). |

| NMR Spectroscopy | Elucidation of the complex's structure in solution by analyzing changes in the chemical shifts of ligand protons. |

| Elemental Analysis | Determination of the empirical formula and the metal-to-ligand ratio. |

| X-ray Crystallography | Precise solid-state structure, including bond lengths, angles, and coordination geometry. tubitak.gov.tr |

| Thermal Analysis | Assessment of thermal stability and decomposition pathways. nih.gov |

Applications of this compound-Metal Complexes in Organic Catalysis (e.g., C-C bond formation)

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the pyridine ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. mdpi.com

Complexes of this compound are particularly interesting potential catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for C-C bond formation. The presence of the iodophenyl group within the ligand structure itself opens up intriguing possibilities.

In a catalytic cycle for a reaction like the Suzuki coupling (the reaction of an aryl halide with a boronic acid), a Palladium(0) species is typically used. A complex formed with this compound could serve as a pre-catalyst. The ligand would stabilize the palladium center, and its electronic properties would influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Interestingly, the iodo-group on the ligand itself could potentially participate in the reaction, leading to intramolecular processes or the formation of polymeric species. However, in the context of intermolecular catalysis, the ligand's primary role would be to support the catalytic metal center. A hypothetical application in a Suzuki coupling is shown below.

Hypothetical Catalytic Application:

Aryl-Br + Ar'-B(OH)₂ --[Pd-catalyst, Base]--> Aryl-Ar' + H₂O + Br-B(OH)₂

Here, a palladium complex of this compound could act as the "Pd-catalyst". The ligand framework is crucial for the stability and reactivity of the palladium center throughout the catalytic cycle. While specific research on the catalytic applications of this compound complexes is not extensively documented, the structural motifs present in the ligand suggest a strong potential for its use in modern organic synthesis, particularly in the field of palladium-catalyzed cross-coupling reactions.

Computational Chemistry and Theoretical Investigations of 2 4 Iodophenoxymethyl Pyridine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

For 2-(4-Iodophenoxymethyl)pyridine, docking simulations can be employed to identify potential biological targets and to elucidate the specific interactions that stabilize the ligand-receptor complex. The pyridine (B92270) and phenoxymethyl (B101242) moieties are common scaffolds in pharmacologically active compounds, suggesting a range of potential protein targets, such as kinases, proteases, or G-protein coupled receptors.

The process involves preparing the 3D structure of this compound and the chosen receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity. Key interactions typically observed for a molecule like this would include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine and iodophenyl rings can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur. This is a highly directional and specific interaction that can significantly contribute to binding affinity and selectivity.

The results of docking studies are typically presented in terms of a docking score (an estimation of binding free energy) and the specific interactions observed.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase (e.g., VEGFR-2) |

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Affinity (Ki) | 500 nM |

| Key Interacting Residues | Cys919, Phe1047, Asp1046, Glu885 |

| Interaction Types | Hydrogen Bond: Pyridine N with Cys919 backbone NHπ-π Stacking: Pyridine ring with Phe1047Halogen Bond: Iodine with backbone carbonyl of Glu885Hydrophobic: Iodophenyl group in hydrophobic pocket |

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation. Specific findings would depend on the actual protein target and software used.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a compound's chemical behavior.

For this compound, DFT calculations can determine:

Optimized Geometry: The most stable 3D arrangement of the atoms.

Molecular Electrostatic Potential (MEP): This maps the electron density onto the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The pyridine nitrogen would be an area of negative potential, while the hydrogens would be regions of positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Partial Atomic Charges: These calculations quantify the charge distribution across the molecule, helping to explain intermolecular interactions.

These electronic properties are key to understanding how this compound might interact with biological molecules and its potential metabolic fate.

Table 2: Representative Quantum Chemical Properties for this compound (Calculated via DFT)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Most Negative Atomic Charge | Pyridine Nitrogen (-0.8 e) | Likely site for electrophilic attack or hydrogen bonding. |

Note: The values in this table are hypothetical examples derived from typical DFT calculations for similar organic molecules.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and its behavior over time.

Conformational Analysis aims to identify all stable low-energy conformations (rotamers) of a molecule. For this compound, the key flexible bond is the C-O-C ether linkage. A potential energy surface scan, performed by systematically rotating this dihedral angle, can reveal the energy barriers between different conformations and identify the most populated states.

Molecular Dynamics (MD) simulations provide a more comprehensive view of a molecule's dynamic behavior. By simulating the movements of all atoms over time in a defined environment (e.g., in water), MD can be used to:

Assess the stability of a ligand-receptor complex obtained from docking.

Observe conformational changes in the ligand and protein upon binding.

Calculate a more accurate binding free energy by considering solvent effects and entropic contributions.

An MD simulation of this compound bound to a target would involve tracking metrics like the Root Mean Square Deviation (RMSD) to assess stability. Stable binding is often indicated by a low and stable RMSD for the ligand within the binding site over the course of the simulation (e.g., 100 nanoseconds).

Predictive Modeling for Structure-Activity Relationships (QSAR/SAR)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are predictive modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity.

A SAR study would involve synthesizing and testing a series of analogs of this compound to gather qualitative insights. For example, replacing the iodine with other halogens (F, Cl, Br) or moving its position on the phenyl ring could reveal the importance of the halogen bond and steric factors for activity.

A QSAR study takes this a step further by creating a mathematical model. For a series of phenoxymethylpyridine derivatives with known biological activities (e.g., IC₅₀ values), various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., from DFT), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build an equation that relates these descriptors to the activity.

A hypothetical QSAR model might look like:

log(1/IC₅₀) = 0.6 * (ClogP) - 0.2 * (Molecular_Volume) + 1.5 * (Halogen_Bond_Strength) + constant

This model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. The reliability of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the predictive R² (R²_pred) from a test set of compounds.

Future Directions and Emerging Research Avenues for 2 4 Iodophenoxymethyl Pyridine

Advancements in Stereoselective Synthesis and Green Chemistry for Complex Analogues

The development of complex analogues of 2-(4-Iodophenoxymethyl)pyridine with defined three-dimensional structures is a key area for future research. The introduction of stereocenters into the molecule could profoundly influence its biological activity and material properties.

Stereoselective Synthesis: The ether linkage in this compound presents an opportunity for the introduction of chirality. Future synthetic efforts could focus on the stereoselective synthesis of analogues where the methylene (B1212753) bridge is substituted with chiral groups. For instance, bioinspired stereoselective synthesis methods could be adapted to create chiral diaryl ether-like structures. elsevierpure.com Organocatalytic approaches, which have been successfully used for the enantioselective synthesis of other chiral ethers, could also be explored. acs.org The development of chiral phase-transfer catalysts or asymmetric transition-metal catalysis could enable the enantioselective alkylation of 4-iodophenol (B32979) with a suitably modified 2-(halomethyl)pyridine precursor bearing a stereogenic center.

Green Chemistry Approaches: The synthesis of this compound and its analogues can be made more environmentally benign by adopting green chemistry principles. mdpi.comnih.gov Microwave-assisted organic synthesis (MAOS) and flow chemistry are particularly promising techniques. acs.org Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of substituted pyridines. acs.org Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. The development of one-pot, multi-component reactions for the synthesis of highly functionalized pyridines, potentially under solvent-free or aqueous conditions, represents another important green chemistry avenue. acs.org Furthermore, the use of mechanochemistry, employing mechanical force to induce chemical reactions in the absence of bulk solvents, presents an eco-friendly alternative for the iodination of pyridine (B92270) derivatives. mdpi.comnih.gov

Integration into Advanced Chemical Biology Platforms (e.g., Proteomics, Metabolomics)

The unique structural motifs of this compound make it an attractive candidate for the development of chemical probes for proteomics and metabolomics studies. nih.govnih.gov

Proteomics: The iodine atom on the phenyl ring can serve as a versatile handle for various applications in chemical proteomics. Iodinated compounds can be used as heavy-atom labels for X-ray crystallography or as probes in mass spectrometry-based proteomics. rsc.orgrsc.org For instance, the iodine atom could be exploited for developing photo-cross-linking probes to identify protein targets. Upon photoactivation, a reactive species could be generated that covalently links the probe to interacting proteins, which can then be identified by mass spectrometry. Furthermore, the iodine atom can be replaced with a radiolabel (e.g., ¹²⁵I) for use in radiolabeling and autoradiography experiments to trace the distribution of the molecule in biological systems. The development of an iodine-containing probe, "IodLink," for secondary ion mass spectrometry (SIMS) highlights the potential of iodinated molecules in advanced imaging techniques. rsc.orgrsc.org

Metabolomics: Pyridine-based fluorescent probes have been successfully developed for the detection of various analytes. researchgate.netnih.gov The this compound scaffold could be elaborated to create novel fluorescent probes for metabolomics. For example, the pyridine nitrogen can act as a binding site for metal ions or other small molecules, and the electronic properties of the system can be tuned by modifying the substituents on the phenyl ring. This could lead to the development of "turn-on" or "turn-off" fluorescent sensors for specific metabolites. The design of pyridine-based chemosensors for lead (Pb²⁺) demonstrates the feasibility of this approach. researchgate.net

Exploration of Novel Catalytic Transformations

The presence of both a pyridine ring and an aryl iodide moiety in this compound opens up a wide range of possibilities for novel catalytic transformations.

The carbon-iodine bond is a key functional group for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of substituents at the 4-position of the phenoxy ring, leading to a diverse library of analogues.

Furthermore, the pyridine nitrogen can act as a directing group in C-H activation reactions, enabling the functionalization of specific C-H bonds in both the pyridine and phenyl rings. Recent advances in transition-metal-free functionalization of pyridines, utilizing strategies like the formation of pyridyl phosphonium (B103445) salts or radical-mediated processes, could also be applied to this scaffold. thieme-connect.comthieme-connect.com The umpolung strategy, which reverses the normal reactivity of the pyridine ring, could be employed to introduce nucleophiles at the 2-position. thieme-connect.com Site-selective functionalization of pyridinium (B92312) derivatives using visible-light-driven photocatalysis is another promising avenue for creating novel analogues. nih.gov

Skeletal Editing and Scaffold Redesign

Recent breakthroughs in synthetic chemistry have enabled the "skeletal editing" of aromatic rings, allowing for the precise insertion, deletion, or swapping of atoms within the core structure of a molecule. nih.govnih.govsciencedaily.comidw-online.de These techniques offer a powerful tool for the radical redesign of the this compound scaffold.

Skeletal Editing: It is now conceivable to transform the pyridine ring in this compound into other aromatic systems. For instance, a recently developed method allows for the conversion of a carbon-nitrogen atom pair in a pyridine ring to a carbon-carbon atom pair, effectively transforming a pyridine into a benzene (B151609) ring. nih.govnih.govsciencedaily.comidw-online.de This would allow for the synthesis of the corresponding benzene-based diaryl ether from the parent pyridine compound. Other skeletal editing strategies could potentially convert the pyridine into other heterocycles, dramatically expanding the chemical space accessible from this starting material.

Scaffold Redesign: Beyond skeletal editing, more traditional scaffold hopping approaches can be employed to design new molecules with potentially improved properties. nih.govrsc.orgmdpi.com The ether linkage could be replaced with other functional groups, such as amides, sulfonamides, or reversed esters, to explore different conformational preferences and biological activities. The pyridine ring itself is a privileged scaffold in medicinal chemistry, and its incorporation into new molecular frameworks is a common strategy in drug discovery. nih.govrsc.orgmdpi.comnih.govrsc.orgjmchemsci.commdpi.comresearchgate.netnih.gov By strategically redesigning the scaffold of this compound, it may be possible to develop novel compounds with tailored biological activities. For example, pyridine-bridged analogues of combretastatin-A4 have been designed and synthesized as potential anticancer agents. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(4-Iodophenoxymethyl)pyridine, and how do reaction conditions influence yield and purity?

- Answer: The synthesis typically involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between iodophenol derivatives and pyridine precursors. Optimization of catalyst loading (e.g., 2-5 mol% Pd(PPh₃)₄), base selection (e.g., K₂CO₃), and solvent systems (toluene/ethanol mixtures) significantly impacts yield (60-85% reported in analogous syntheses). Strict anhydrous conditions and inert atmospheres are critical to prevent dehalogenation side reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming the substitution pattern and purity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity >95%, as demonstrated in structurally similar pyridine derivatives .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Answer: Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. Store in airtight containers under inert gas. Emergency measures include rinsing eyes with water for 15 minutes and consulting poison control if ingested. Toxicity data gaps necessitate treating the compound as a potential health hazard (Category 4 Acute Toxicity) until further studies confirm safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Answer: Modify substituents at the pyridine and iodophenol moieties to assess cytotoxicity variations. For example, replace iodine with fluorine or chlorine to alter electronic effects, and introduce oxadiazole rings to enhance binding affinity. Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. SAR tables comparing IC₅₀ values and logP can identify pharmacophore requirements .

Q. How should researchers resolve contradictions in reported cytotoxic effects of pyridine derivatives across studies?

- Answer: Conduct comparative assays under standardized conditions (e.g., identical cell lines, incubation times, and concentrations). Validate discrepancies using orthogonal methods (e.g., flow cytometry vs. MTT for viability). Meta-analyses of logD values and membrane permeability may explain variability in bioactivity .

Q. What strategies optimize reaction yields in multi-step syntheses of halogenated pyridine derivatives?

- Answer: Use sequential protection/deprotection steps for sensitive functional groups. For example, protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during coupling reactions. Monitor intermediates via TLC and optimize column chromatography gradients (e.g., 5-20% ethyl acetate/hexane). Yield improvements (>75%) are achievable by reducing steric hindrance through regioselective iodination .

Q. Which in silico methods predict the reactivity and biological interactions of this compound?

- Answer: Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, while molecular docking (AutoDock Vina) models binding to targets like kinase enzymes. QSAR models correlate substituent electronic parameters (Hammett σ) with cytotoxicity. Validate predictions with experimental IC₅₀ values and crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.